4,6-Dibromo-2,1,3-benzoxadiazole 1-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-DIBROMO-2,1,3-BENZOXADIAZOL-1-IUM-1-OLATE is an organic compound with the molecular formula C6H2Br2N2O. It is a derivative of benzoxadiazole, characterized by the presence of two bromine atoms at the 4 and 6 positions. This compound is known for its applications in organic electronics, particularly in the synthesis of light-emitting diodes and conducting polymers .
Preparation Methods
Synthetic Routes and Reaction Conditions
4,6-DIBROMO-2,1,3-BENZOXADIAZOL-1-IUM-1-OLATE can be synthesized through the bromination of benzoxadiazole. The typical synthetic route involves the reaction of benzoxadiazole with bromine in the presence of a suitable solvent such as toluene. The reaction is carried out under controlled temperature conditions to ensure the selective bromination at the 4 and 6 positions .
Industrial Production Methods
Industrial production of 4,6-DIBROMO-2,1,3-BENZOXADIAZOL-1-IUM-1-OLATE follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
4,6-DIBROMO-2,1,3-BENZOXADIAZOL-1-IUM-1-OLATE undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its electronic properties.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoxadiazole derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
4,6-DIBROMO-2,1,3-BENZOXADIAZOL-1-IUM-1-OLATE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and conducting polymers for electronic devices
Mechanism of Action
The mechanism of action of 4,6-DIBROMO-2,1,3-BENZOXADIAZOL-1-IUM-1-OLATE involves its interaction with specific molecular targets and pathways. The compound can interact with electron-rich sites in biomolecules, leading to various biological effects. In organic electronics, its unique electronic properties enable it to function as an efficient building block for light-emitting and conducting materials .
Comparison with Similar Compounds
Similar Compounds
4,7-Dibromo-2,1,3-benzothiadiazole: Another brominated derivative of benzothiadiazole, used in similar applications in organic electronics.
4,7-Dibromo-2,1,3-benzoxadiazole: A closely related compound with similar structural features and applications.
Uniqueness
4,6-DIBROMO-2,1,3-BENZOXADIAZOL-1-IUM-1-OLATE is unique due to its specific bromination pattern, which imparts distinct electronic properties. This makes it particularly valuable in the synthesis of advanced materials for organic electronics, where precise control over electronic properties is crucial .
Properties
Molecular Formula |
C6H2Br2N2O2 |
---|---|
Molecular Weight |
293.90 g/mol |
IUPAC Name |
4,6-dibromo-1-oxido-2,1,3-benzoxadiazol-1-ium |
InChI |
InChI=1S/C6H2Br2N2O2/c7-3-1-4(8)6-5(2-3)10(11)12-9-6/h1-2H |
InChI Key |
XEHHIADOOVNCSJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=NO[N+](=C21)[O-])Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.